5-Fluoro-2\'-deoxyuridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione typically involves the fluorination of a pyrimidine nucleoside. One common method includes the reaction of 5-fluorouracil with a protected form of deoxyribose, followed by deprotection to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atom, yielding a non-fluorinated pyrimidine nucleoside.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while substitution reactions can yield a variety of nucleoside analogs .
Scientific Research Applications
5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its effects on DNA synthesis and repair mechanisms.
Medicine: Investigated for its antineoplastic properties and potential use in cancer therapy.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. By incorporating into DNA, it disrupts the normal replication process, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A parent compound with similar antineoplastic properties.
Floxuridine: Another fluorinated pyrimidine nucleoside analog used in cancer treatment.
Capecitabine: An oral prodrug that is metabolized to 5-fluorouracil in the body.
Uniqueness
5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structure, which allows for targeted inhibition of thymidylate synthase and incorporation into DNA. This specificity enhances its effectiveness as an antineoplastic agent compared to other similar compounds .
Properties
Molecular Formula |
C9H13FN2O5 |
---|---|
Molecular Weight |
248.21 g/mol |
IUPAC Name |
5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H13FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h4-7,13-14H,1-3H2,(H,11,15,16) |
InChI Key |
BNMDIVHTOIOYFX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2CC(C(=O)NC2=O)F)CO)O |
Origin of Product |
United States |
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